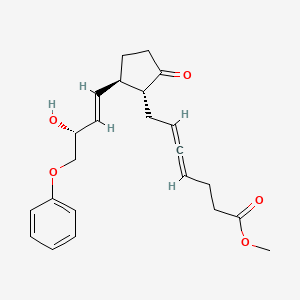
CID 6439093
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of CID 6439093 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions, including aldol condensation and cyclization.
Functional Group Introduction: Functional groups such as the phenoxy group and hydroxyl group are introduced through substitution reactions.
Final Modifications: The final modifications involve oxidation and reduction reactions to achieve the desired functional groups and stereochemistry.
Análisis De Reacciones Químicas
CID 6439093 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the core structure.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
CID 6439093 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the activity of thromboxane receptors and other prostanoid receptors.
Biology: The compound is used to investigate the role of thromboxane receptors in various biological processes, including platelet aggregation and vascular tone regulation.
Medicine: this compound is studied for its potential therapeutic applications in conditions related to thromboxane receptor activity, such as cardiovascular diseases.
Mecanismo De Acción
CID 6439093 exerts its effects by selectively binding to thromboxane receptors (TP). Upon binding, it activates the receptor, leading to a cascade of intracellular signaling events. The molecular targets and pathways involved include the activation of G-proteins, which subsequently activate phospholipase C, leading to the production of inositol triphosphate and diacylglycerol. These molecules then trigger the release of calcium ions from intracellular stores, resulting in various cellular responses .
Comparación Con Compuestos Similares
CID 6439093 is similar to other thromboxane receptor agonists, such as U46619. it is unique in its high potency and selectivity for thromboxane receptors. Other similar compounds include:
U46619: Another potent thromboxane receptor agonist with a similar activity profile.
This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Número CAS |
121571-14-0 |
|---|---|
Fórmula molecular |
C23H28O5 |
Peso molecular |
384.5 g/mol |
InChI |
InChI=1S/C23H28O5/c1-27-23(26)12-8-3-2-7-11-21-18(14-16-22(21)25)13-15-19(24)17-28-20-9-5-4-6-10-20/h3-7,9-10,13,15,18-19,21,24H,8,11-12,14,16-17H2,1H3/b15-13+/t2?,18-,19+,21+/m0/s1 |
Clave InChI |
YLIAAYCEDYLESX-VHPJUIQQSA-N |
SMILES |
COC(=O)CCC=C=CCC1C(CCC1=O)C=CC(COC2=CC=CC=C2)O |
SMILES isomérico |
COC(=O)CCC=C=CC[C@@H]1[C@H](CCC1=O)/C=C/[C@H](COC2=CC=CC=C2)O |
SMILES canónico |
COC(=O)CCC=C=CCC1C(CCC1=O)C=CC(COC2=CC=CC=C2)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
methyl-9-oxo 15-hydroxy-16-phenoxy-17,18,19,20-tetranorprosta-4,5,13-trienoate RS 61756-007 RS-61756-007 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















